Cas no 1057673-07-0 (2,6-Dichloro(3-chloropropyl)benzene)

2,6-Dichloro(3-chloropropyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro(3-chloropropyl)benzene
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- Inchi: 1S/C9H9Cl3/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2
- InChI Key: IULCAEBBTLAYHK-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=CC(Cl)=C1CCCCl
2,6-Dichloro(3-chloropropyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674606-0.05g |
1,3-dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 0.05g |
$624.0 | 2023-03-11 | ||
Enamine | EN300-674606-1.0g |
1,3-dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674606-5.0g |
1,3-dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 5.0g |
$2152.0 | 2023-03-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580308-50mg |
1,3-Dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 98% | 50mg |
¥14196.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580308-500mg |
1,3-Dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 98% | 500mg |
¥17469.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580308-2.5g |
1,3-Dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 98% | 2.5g |
¥33078.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580308-250mg |
1,3-Dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 98% | 250mg |
¥17929.00 | 2024-08-09 | |
Enamine | EN300-674606-0.25g |
1,3-dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 0.25g |
$683.0 | 2023-03-11 | ||
Enamine | EN300-674606-0.1g |
1,3-dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 0.1g |
$653.0 | 2023-03-11 | ||
Enamine | EN300-674606-0.5g |
1,3-dichloro-2-(3-chloropropyl)benzene |
1057673-07-0 | 0.5g |
$713.0 | 2023-03-11 |
2,6-Dichloro(3-chloropropyl)benzene Related Literature
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
Additional information on 2,6-Dichloro(3-chloropropyl)benzene
Professional Introduction to 2,6-Dichloro(3-chloropropyl)benzene (CAS No. 1057673-07-0)
2,6-Dichloro(3-chloropropyl)benzene, with the chemical formula C9H7Cl3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 1057673-07-0, has garnered attention due to its versatile applications in synthesizing various bioactive molecules. The presence of multiple chlorine atoms and a chloropropyl side chain imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals and specialty chemicals.
The structural features of 2,6-Dichloro(3-chloropropyl)benzene make it particularly useful in the construction of complex molecular architectures. The chlorine atoms at the 2- and 6-positions enhance electrophilic aromatic substitution reactions, while the chloropropyl group introduces a reactive aliphatic segment. This combination allows for selective functionalization at multiple sites, facilitating the synthesis of diverse derivatives with tailored biological activities.
In recent years, 2,6-Dichloro(3-chloropropyl)benzene has been explored in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in addressing various therapeutic areas, including oncology, infectious diseases, and inflammation. The compound’s ability to serve as a precursor for more complex molecules has been leveraged in high-throughput screening campaigns to identify potential lead compounds.
One notable application of 2,6-Dichloro(3-chloropropyl)benzene is in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 2,6-Dichloro(3-chloropropyl)benzene, researchers have been able to develop inhibitors that target specific kinases with high selectivity. These inhibitors have demonstrated efficacy in preclinical studies and are being evaluated for their potential as therapeutic agents.
The compound’s utility extends beyond pharmaceuticals into the realm of materials science. Its reactivity allows for the creation of polymers and coatings with enhanced durability and functionality. For instance, incorporating 2,6-Dichloro(3-chloropropyl)benzene into polymer backbones can improve thermal stability and chemical resistance, making it valuable for industrial applications.
The synthesis of 2,6-Dichloro(3-chloropropyl)benzene involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods often employ chlorination reactions followed by nucleophilic substitution to introduce the chloropropyl group. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.
In academic research, CAS number 1057673-07-0 has been cited in numerous publications exploring novel synthetic pathways and mechanistic studies. The compound’s unique reactivity profile provides a rich ground for investigating reaction mechanisms and developing new methodologies. These studies contribute to the broader understanding of organic chemistry principles and their application in drug discovery.
The pharmaceutical industry continues to harness the potential of 2,6-Dichloro(3-chloropropyl)benzene through innovative synthetic strategies. Researchers are exploring greener alternatives to traditional chlorination methods, leveraging biocatalysis and flow chemistry to enhance sustainability. These efforts align with global initiatives to promote environmentally responsible chemical synthesis.
The future prospects for 2,6-Dichloro(3-chloropropyl)benzene are promising, with ongoing research uncovering new applications and refining synthetic techniques. As our understanding of molecular interactions deepens, this compound is likely to play an increasingly important role in both academic research and industrial development.
In conclusion, CAS number 1057673-07-0 represents a cornerstone in modern chemical synthesis. The versatility of 2,6-Dichloro(3-chloropropyl)benzene, coupled with its broad range of applications, underscores its significance in advancing scientific knowledge and technological innovation.
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